Ginsenoside Re
Overview
Description
Ginsenoside Re is a protopanaxatriol-type saponin extracted from various parts of the Panax ginseng plant, including the berry, leaf, stem, flower bud, and root . It has gained significant attention as a dietary phytochemical due to its diverse pharmacological properties . Ginsenosides, the bioactive components of ginseng, are responsible for the plant’s therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenoside Re can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for hydrolysis .
Industrial Production Methods
Industrial production of this compound involves the use of microbial chassis, mainly in Saccharomyces cerevisiae, for the biosynthesis of rare ginsenosides . The discovery and improvement of glycosyltransferases are essential for the metabolic engineering of rare ginsenosides .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Re undergoes various chemical transformations, including deglycosylation, hydration, dehydration, and epimerization reactions . It can be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the bloodstream .
Common Reagents and Conditions
Common reagents used in the chemical transformation of this compound include heteropoly acids and microbial cultures . The reaction conditions often involve specific hydrolysis and bioconversion processes .
Major Products Formed
The major products formed from the chemical reactions of this compound include 20(S/R)-Rg2 and their 25-OH derivatives 20(S/R)-Rf2 . These transformations are validated via LC-IT-TOF-MSn and 13C-NMR methods .
Scientific Research Applications
Ginsenoside Re has a wide range of scientific research applications in various fields:
Mechanism of Action
Ginsenoside Re exerts its effects through multiple mechanisms:
Anti-inflammatory: It activates the glucocorticoid receptor, inhibits ROS production, and activates Nrf-2 and HO-1.
Cardiovascular: It possesses anti-arrhythmic and anti-ischemic effects, angiogenic regeneration activities, and cardiac electrophysiological functions.
Metabolic: It regulates cholesterol metabolism and alleviates allergic responses.
Neurological: It enhances intracellular anti-oxidant actions and improves nervous system functions.
Comparison with Similar Compounds
Ginsenoside Re belongs to the protopanaxatriol group of ginsenosides, which includes compounds such as Rg1, Rg2, and Rh1 . These compounds share similar structures but differ in their glycosylation patterns and biological activities . This compound is unique due to its diverse pharmacological properties and its ability to be metabolized into various bioactive forms .
List of Similar Compounds
- Ginsenoside Rg1
- Ginsenoside Rg2
- Ginsenoside Rh1
- Ginsenoside F1
- Ginsenoside Rb1
- Ginsenoside Rd
- Ginsenoside Rh2
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAOOJDMFUQOKB-WCZZMFLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317298 | |
Record name | Ginsenoside Re | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52286-59-6 | |
Record name | Ginsenoside Re | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Re | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside B2 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ginsenoside Re | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
ANone: Ginsenoside Re exerts its effects through various mechanisms depending on the cell type and context.
ANone:
- Spectroscopic Data: this compound's tertiary structure, determined by NMR spectroscopy, reveals rigidity around the glucopyranosyl ring II and alkene side chain. Flexibility exists around the rhamnopyranosyl and glucopyranosyl moiety, potentially influencing its interaction with biological targets [].
ANone:
- Cardioprotection: this compound attenuated myocardial injury in ischemia-reperfusion injury models, potentially through antioxidant effects and modulation of apoptotic pathways [, , , , ].
- Anti-diabetic effects: this compound improved glucose and lipid metabolism in diabetic rat models, potentially by promoting insulin secretion and improving insulin sensitivity [, ].
- Neuroprotection: this compound protected against methamphetamine-induced dopaminergic toxicity in mice and cell models, likely by inhibiting PKCδ and attenuating mitochondrial stress [].
ANone: this compound demonstrates promising efficacy in preclinical studies:
- This compound protected various cell types from oxidative stress-induced damage, including cardiomyocytes [, ], neuronal cells [], and retinal endothelial cells [].
- It inhibited osteoclast differentiation in mouse bone marrow-derived macrophages [] and promoted osteoblast differentiation in mouse osteoblast precursor cells [].
- It enhanced human sperm capacitation through the nitric oxide (NO)/cGMP/PKG pathway in vitro [].
- Cardiovascular system: this compound attenuated myocardial injury in ischemia-reperfusion injury models in rats [, , , , ], improved myocardial fibrosis and heart failure in rats [], and showed anti-shock activity in various shock models [].
- Metabolic disorders: this compound ameliorated metabolic disorders in diabetic rat models, improving glucose control and lipid profiles [, ].
- Neuroprotection: this compound exhibited protective effects against methamphetamine-induced dopaminergic toxicity in mice [] and improved learning and memory in natural apolexis rat models [].
- Bone health: this compound inhibited osteoclast differentiation in a zebrafish model [] and promoted osteoblast differentiation and mineralization in a zebrafish scale model [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.